![molecular formula C19H20ClN5O2 B2432587 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide CAS No. 895017-18-2](/img/structure/B2432587.png)
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide
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Overview
Description
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for medicinal chemistry research.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibitCyclin-Dependent Kinases (CDKs) . CDKs are essential for cell cycle progression and have been implicated in various diseases, including cancer .
Mode of Action
These compounds typically inhibit their target enzymes by binding to the active site, preventing the enzyme from performing its function . This can lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Biochemical Pathways
The biochemical pathways affected by this compound would largely depend on its specific target. If it indeed targets CDKs, it could impact pathways related to cell cycle progression and apoptosis . Inhibition of CDKs can halt cell cycle progression, leading to cell growth arrest and potentially inducing programmed cell death .
Pharmacokinetics
It’s worth noting that similar compounds in this class have been reported to have suitable pharmacokinetic properties, which are important for maintaining drug-likeness during lead optimization .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on its specific target and mode of action. If it targets CDKs, it could result in significant alterations in cell cycle progression and potentially induce apoptosis within cells . This could lead to a reduction in the growth of targeted cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the N-cyclohexylacetamide moiety: This can be done through an amidation reaction, where the amide bond is formed between the pyrazolo[3,4-d]pyrimidine core and cyclohexylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines .
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its anticancer and antimicrobial properties, it is being investigated for use in cancer therapy and as an antibiotic.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This core structure is common in many biologically active compounds, but the specific substituents on the core can significantly alter their activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit anticancer activity but may have different enzyme targets and mechanisms of action.
Thioglycoside derivatives: These compounds have shown potent cytotoxic activities against various cancer cell lines, similar to this compound
Biological Activity
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. A typical synthetic route includes:
- Formation of the pyrazolopyrimidine core : This can be achieved through the reaction of 3-chlorophenylhydrazine with appropriate diketones under acidic conditions.
- Acylation : The pyrazolopyrimidine core is acylated with cyclohexanoyl chloride in the presence of a base like triethylamine to form the desired compound.
The mechanism of action for this compound may involve inhibition of specific enzymes or receptors. Compounds in the pyrazolo[3,4-d]pyrimidine class are known to interact with various molecular targets, potentially modulating signaling pathways related to cell proliferation and survival.
Pharmacological Profiles
Research indicates that this compound exhibits activity against several targets:
- Phosphoinositide 3-kinase (PI3K) : It may inhibit PI3K isoforms, which are crucial in regulating cellular processes such as growth and metabolism. For instance, related compounds have shown IC50 values in the low nanomolar range against PI3Kδ isoform, suggesting a similar potential for this compound .
- Antitumor Activity : Studies have indicated that pyrazolopyrimidine derivatives can exhibit cytotoxic effects on cancer cell lines. The structural similarity of this compound to known anticancer agents suggests it may also possess antitumor properties.
Study 1: Inhibition of PI3K
A study focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of PI3Kδ with IC50 values as low as 2.8 nM for certain analogs. This highlights the potential for similar compounds to target this pathway effectively .
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays conducted on various cancer cell lines showed that structurally related compounds exhibit cytotoxicity with IC50 values ranging from 10 µM to 50 µM. The potential for this compound to induce apoptosis warrants further investigation.
Data Summary
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-5-4-8-15(9-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOMMJGUJGSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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